N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentylamine derivative and a benzofuran carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological activities .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclopentyl and dimethyl substituents contribute to its unique pharmacological profile, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19NO2 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-10-7-8-14-13(9-10)11(2)15(19-14)16(18)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
QMBMJMZRZHHKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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